molecular formula C9H18O2 B12764074 1,3-Dimethylbutyl glycidyl ether CAS No. 68134-06-5

1,3-Dimethylbutyl glycidyl ether

Cat. No.: B12764074
CAS No.: 68134-06-5
M. Wt: 158.24 g/mol
InChI Key: ATERKBCSRXXVEY-UHFFFAOYSA-N
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Description

1,3-Dimethylbutyl glycidyl ether is an organic compound with the molecular formula C9H18O2. It is a type of glycidyl ether, which is characterized by the presence of an epoxide group. This compound is used in various industrial applications, particularly in the production of polymers and as a reactive diluent in epoxy resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylbutyl glycidyl ether can be synthesized through the reaction of 1,3-dimethylbutanol with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the glycidyl ether. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbutyl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dimethylbutyl glycidyl ether primarily involves the reactivity of its epoxide group. The epoxide group can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylbutyl glycidyl ether is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its reactivity and compatibility with various nucleophiles make it a valuable compound in polymer chemistry and industrial applications .

Properties

CAS No.

68134-06-5

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-(4-methylpentan-2-yloxymethyl)oxirane

InChI

InChI=1S/C9H18O2/c1-7(2)4-8(3)10-5-9-6-11-9/h7-9H,4-6H2,1-3H3

InChI Key

ATERKBCSRXXVEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OCC1CO1

Origin of Product

United States

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